molecular formula C9H10ClN3 B13183213 N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13183213
M. Wt: 195.65 g/mol
InChI Key: FHEDEBIQWKVZRT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other bioactive imidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other similar imidazole derivatives, such as:

  • N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine

These compounds share a similar core structure but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13)

InChI Key

FHEDEBIQWKVZRT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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